N,2-Diethyl-3-methylvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Diethyl-3-methylvaleramide is an organic compound with the molecular formula C10H21NO It is a derivative of valeramide, characterized by the presence of ethyl and methyl groups attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-Diethyl-3-methylvaleramide can be synthesized through several methods. One common approach involves the reaction of 3-methylvaleric acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,2-Diethyl-3-methylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,2-Diethyl-3-methylvaleramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N,2-Diethyl-3-methylvaleramide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell membranes, influencing cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Diethylformamide: Used as a solvent in various chemical reactions.
Uniqueness
N,2-Diethyl-3-methylvaleramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike DEET, which is primarily used for its insect-repellent properties, this compound has broader applications in scientific research and industry .
Properties
CAS No. |
94333-42-3 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,2-diethyl-3-methylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-5-8(4)9(6-2)10(12)11-7-3/h8-9H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
GXTTUHOVBQMJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.